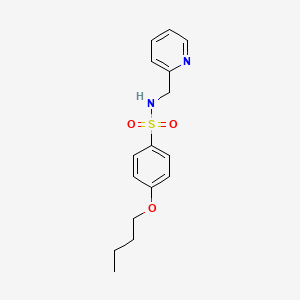

4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

4-Butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a butoxy group at the para-position of the benzene ring and a pyridin-2-ylmethyl substituent on the sulfonamide nitrogen. This compound is of interest due to its structural similarity to pharmacologically active sulfonamides, which often target enzymes like peroxisome proliferator-activated receptors (PPARs), carbonic anhydrases (CAs), or chemokine receptors .

Properties

IUPAC Name |

4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-2-3-12-21-15-7-9-16(10-8-15)22(19,20)18-13-14-6-4-5-11-17-14/h4-11,18H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLGSQWAAZQUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the butoxy group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.

Attachment of the pyridin-2-ylmethyl group: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the pyridin-2-ylmethyl group to the benzenesulfonamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the pyridin-2-ylmethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenesulfonamides or pyridines.

Scientific Research Applications

4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

(a) Pyridine vs. Pyrimidine Substituents

- 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Compound II, ): Replacing the butoxy group with an amino group increases polarity and hydrogen-bond-donor capacity. This compound is commercially available and serves as a precursor for cytotoxic agents, though its IC50 values against cancer cell lines (e.g., HCT116) are higher (less potent) than chloro-benzoyl derivatives like Compound 9 (IC50 = 35 μg/mL) .

- However, bacterial resistance profiles suggest that pyrimidine-substituted sulfonamides may share cross-resistance with other sulfonamides .

(b) Positional Isomerism in Pyridine Substituents

- This positional change could significantly impact binding to receptors like CXCR4 or PPARγ .

Variations in the Benzene Ring Substituents

(a) Butoxy vs. Bromomethyl Groups

- 4-(Bromomethyl)-N-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (Compound 6, ) : The bromomethyl group provides a reactive site for further functionalization (e.g., nucleophilic substitution). While this compound lacks the butoxy group, its synthesis highlights strategies for introducing diverse substituents to optimize pharmacokinetics .

(b) Quinoline and Quinazoline Derivatives

- N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6, ): The quinoline moiety enhances PPARγ binding (Gold Score = 78.09) but reduces hydrogen-bonding capacity (Score = 6.11) compared to the reference ligand INT131 (Gold Score = 90.65). The butoxy group in 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide may offer a balance between lipophilicity and target affinity .

- The butoxy group could shift the pharmacological profile toward anti-inflammatory or metabolic targets .

(a) Cytotoxicity and Anticancer Activity

- 4-[1-(4-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (Compound 9, ): Displays potent cytotoxicity (IC50 = 35 μg/mL against HCT116), outperforming amino-substituted analogs. The butoxy group’s larger size may reduce solubility but enhance tumor penetration .

- 4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (): Lacks cytotoxic data but serves as a scaffold for developing antimicrobial agents. The amino group’s polarity may limit blood-brain barrier penetration compared to butoxy derivatives .

(b) Carbonic Anhydrase (CA) Inhibition

- Docking Studies () : Benzenesulfonamide derivatives with docking scores ≥ -8 kcal/mol (similar to the co-crystallized ligand of hCA XII) were identified. The butoxy group’s hydrophobic nature may improve binding in hydrophobic enzyme pockets, though this requires validation .

(a) Lipophilicity and Solubility

- For example, N-methyl-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylmethyl)benzenesulfonamide (Compound 7, ) has a molecular weight of 346.16 g/mol and is purified via column chromatography, indicating moderate polarity .

Biological Activity

4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzenesulfonamide core, which is known for its diverse biological effects, particularly in inhibiting carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance in tissues.

The compound’s mechanism primarily involves the inhibition of carbonic anhydrases, particularly isoforms such as hCA IX and hCA XII. These enzymes are often overexpressed in tumors and are associated with tumor growth and metastasis. By inhibiting these enzymes, this compound may enhance the efficacy of certain chemotherapeutic agents by mitigating acidosis within the tumor microenvironment.

Antitumor Activity

Research indicates that benzenesulfonamides, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds targeting CA IX can reduce tumor growth in vivo without cytotoxicity at standard pH levels .

Antimicrobial Properties

In addition to antitumor activity, this compound may also possess antimicrobial properties. A related study evaluated various benzenesulfonamide derivatives and found that some exhibited notable activity against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Case Studies

- Antiproliferative Effects : A study demonstrated that sulfonamide derivatives inhibited the growth of glioblastoma cells by targeting CA IX. The compound showed enhanced efficacy when combined with standard chemotherapy agents .

- Antimicrobial Activity : In vitro tests revealed that certain derivatives had MIC values comparable to established antibiotics, suggesting potential applications in treating bacterial infections .

- Inflammatory Response : Another study highlighted the anti-inflammatory properties of related compounds, showing significant reductions in carrageenan-induced paw edema in rat models .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic routes for 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonamide bond formation. For example:

- Step 1: React 4-butoxybenzenesulfonyl chloride with 2-(aminomethyl)pyridine under basic conditions (e.g., NaHCO₃ in DMF) to form the sulfonamide bond .

- Step 2: Optimize reaction temperature (60–80°C) and solvent polarity to improve yield. Use TLC (silica gel, ethyl acetate/hexane) to monitor progress .

- Purification: Column chromatography with gradients of polar/non-polar solvents enhances purity.

Key Reaction Conditions:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Prevents side reactions |

| Solvent | DMF or THF | Enhances solubility |

| Base | NaHCO₃ | Mild conditions reduce decomposition |

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structure via chemical shifts (e.g., pyridine protons at δ 8.5–9.0 ppm, butoxy chain at δ 0.9–1.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₇H₂₁N₂O₃S requires m/z 333.1245) .

- X-ray Crystallography: Resolves 3D conformation; critical for studying intermolecular interactions (e.g., hydrogen bonding with biological targets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., cell lines, pH, temperature) to minimize variability .

- Structural Confirmation: Verify compound purity and stereochemistry using X-ray crystallography or NOESY NMR .

- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in substituent effects .

Q. What computational methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfonyl group interacting with Zn²⁺ in active sites .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR Models: Corolate substituent electronegativity (e.g., butoxy chain length) with inhibitory potency .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Methodological Answer:

- Core Modifications: Replace the butoxy group with shorter (ethoxy) or bulkier (tert-butoxy) chains to probe steric effects .

- Bioisosteric Replacement: Substitute pyridine with pyrimidine to enhance π-π stacking with aromatic residues .

- Data Table:

| Derivative | Modification | IC₅₀ (nM) |

|---|---|---|

| Parent | None | 120 |

| Ethoxy | Shorter chain | 85 |

| Pyrimidine | Heterocycle swap | 45 |

Q. What crystallographic strategies elucidate the supramolecular assembly of this compound?

Methodological Answer:

- Single-Crystal Growth: Use slow evaporation in ethanol/water (7:3) to obtain diffraction-quality crystals .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds contribute 25% of crystal packing) .

- Synchrotron Radiation: High-resolution data (λ = 0.7 Å) resolves disorder in the butoxy chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.